Elevated Lipophilicity vs. Non-Methylated Analog: XLogP3 Comparison
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- (CAS 57094-40-3) exhibits a higher computed lipophilicity compared to its non-methylated counterpart, 1-Oxaspiro[5.5]undecan-4-ol (CAS 855398-42-4). The target compound's XLogP3 is 1.8, versus 1.6 for the non-methylated analog [1][2]. This difference, conferred solely by the addition of a methyl group at the 4-position, indicates superior membrane permeability and altered partitioning behavior, which is critical for applications where controlled release or tissue penetration is desired.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 (computed) |
| Comparator Or Baseline | 1-Oxaspiro[5.5]undecan-4-ol: 1.6 (computed) |
| Quantified Difference | +0.2 logP units |
| Conditions | Computed by XLogP3 3.0; data from PubChem |
Why This Matters
For procurement in pharmaceutical or agrochemical intermediate synthesis, the 0.2 logP difference can significantly influence logD and thus bioavailability or environmental fate, making the methylated derivative the preferred choice when higher lipophilicity is required.
- [1] PubChem. (2026). Compound Summary for CID 92659: 1-Oxaspiro(5.5)undecan-4-ol, 4-methyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/92659. View Source
- [2] PubChem. (2026). Compound Summary for CID 64106449: 1-Oxaspiro[5.5]undecan-4-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Oxaspiro[5.5]undecan-4-ol. View Source
